molecular formula C22H20ClN3O4S2 B11404643 3-Ethyl 7-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

3-Ethyl 7-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Cat. No.: B11404643
M. Wt: 490.0 g/mol
InChI Key: UVQAEZSNTWTYGJ-UHFFFAOYSA-N
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Description

3-Ethyl 7-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple functional groups, including ethyl, methyl, chlorophenyl, phenyl, dithia, and triazaspiro moieties, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 7-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various substituents through a series of reactions such as alkylation, halogenation, and cyclization. Common reagents used in these reactions include alkyl halides, chlorinating agents, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 7-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Ethyl 7-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 7-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl 7-methyl 1-(3-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
  • 3-Ethyl 7-methyl 1-(3-fluorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Uniqueness

The uniqueness of 3-Ethyl 7-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H20ClN3O4S2

Molecular Weight

490.0 g/mol

IUPAC Name

2-O-ethyl 7-O-methyl 4-(3-chlorophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C22H20ClN3O4S2/c1-4-30-21(28)19-24-26(17-12-8-9-15(23)13-17)22(32-19)25(16-10-6-5-7-11-16)14(2)18(31-22)20(27)29-3/h5-13H,4H2,1-3H3

InChI Key

UVQAEZSNTWTYGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)OC)C)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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